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Compound of Interest

Compound Name: ICG-amine

Cat. No.: B14753710 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG), a tricarbocyanine dye, has carved a significant niche in medical

diagnostics due to its favorable near-infrared (NIR) absorption and emission profiles, which

allow for deep tissue imaging with minimal autofluorescence. The functionalization of ICG with

an amine group (ICG-amine) provides a versatile handle for covalent conjugation to a wide

array of biomolecules, thereby enabling the development of targeted fluorescent probes for

research and therapeutic applications. This technical guide offers an in-depth exploration of the

core spectral properties of ICG-amine, detailed experimental protocols for its characterization,

and a visual representation of its application workflow.

Core Spectral Properties: A Quantitative Overview
The utility of ICG-amine as a fluorescent label is fundamentally dictated by its spectral

characteristics. Key parameters include the maximum absorption (λabs) and emission (λem)

wavelengths, the molar extinction coefficient (ε), and the fluorescence quantum yield (Φf).

These properties can be influenced by the solvent environment and conjugation to

biomolecules. The following table summarizes the available quantitative spectral data for ICG

and its amine derivative.
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Property ICG-Amine
Indocyanine
Green (ICG)

Units Conditions

Excitation

Maximum (λex)
~789[1] 780 - 800[2] nm

Varies with

solvent

Emission

Maximum (λem)
~814[1] 810 - 830[2][3] nm

Varies with

solvent

Molar Extinction

Coefficient (ε)
~230,000[4]

223,000 -

230,000[5][6]
M-1cm-1 In DMSO/water

Quantum Yield

(Φf)

Not explicitly

reported;

expected to be

similar to ICG

~0.14[6] - In plasma

Molecular Weight 1001.08[1] 774.97 g/mol

Solubility
DMSO, DMF,

Methanol[4]
Water, DMSO[3] -

Note: The spectral properties of ICG derivatives are highly sensitive to their microenvironment.

[3] Factors such as solvent polarity, concentration, and binding to macromolecules can induce

spectral shifts and changes in fluorescence intensity.[3][7] At high concentrations in aqueous

solutions, ICG is known to form H-aggregates, leading to a blue-shift in the absorption

maximum to around 700 nm.[7][8]

Experimental Protocols
Accurate and reproducible characterization of the spectral properties of ICG-amine and its

bioconjugates is crucial for the development of reliable imaging probes. Below are detailed

methodologies for key experiments.

Protocol 1: Determination of Absorption Spectrum and
Molar Extinction Coefficient
Objective: To determine the wavelength of maximum absorbance (λabs) and the molar

extinction coefficient (ε) of ICG-amine.
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Materials:

ICG-amine

High-purity solvent (e.g., DMSO for stock, PBS for measurements)

UV-Vis-NIR spectrophotometer

Quartz cuvettes (1 cm path length)

Volumetric flasks and precision pipettes

Methodology:

Stock Solution Preparation: Accurately weigh a precise amount of ICG-amine and dissolve it

in a known volume of DMSO to create a concentrated stock solution (e.g., 1 mM). Protect

the solution from light.

Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired

measurement solvent (e.g., PBS). The concentrations should be chosen to yield absorbance

values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

Spectrophotometer Setup: Turn on and allow the spectrophotometer to warm up according to

the manufacturer's instructions.

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline

spectrum. This will be subtracted from the sample spectra.

Sample Measurement: Starting with the most dilute solution, rinse the cuvette with a small

amount of the sample before filling it. Record the absorption spectrum over the desired

wavelength range (e.g., 600-900 nm). Repeat for all dilutions.

Data Analysis:

Identify the wavelength of maximum absorbance (λabs) from the spectra.

According to the Beer-Lambert Law (A = εcl, where A is absorbance, ε is the molar

extinction coefficient, c is the concentration, and l is the path length), plot absorbance at
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λabs versus concentration.

The slope of the resulting linear regression is the molar extinction coefficient (ε).

Protocol 2: Determination of Fluorescence Emission
Spectrum
Objective: To determine the wavelength of maximum fluorescence emission (λem) for ICG-
amine.

Materials:

ICG-amine solution (prepared as in Protocol 1, with absorbance < 0.1 at the excitation

wavelength to avoid inner filter effects)

Spectrofluorometer

Quartz fluorescence cuvettes

Methodology:

Spectrofluorometer Setup: Turn on the instrument and allow the light source to stabilize. Set

the excitation wavelength to the λabs determined in Protocol 1.

Emission Scan Range: Set the emission scan range to start at a wavelength slightly longer

than the excitation wavelength (e.g., if λex = 789 nm, start the scan at 795 nm) and extend to

cover the expected emission profile (e.g., up to 900 nm).

Blank Measurement: Record a spectrum of the pure solvent to identify any background

fluorescence or Raman scattering.

Sample Measurement: Place the cuvette with the ICG-amine solution in the sample holder

and initiate the emission scan.

Data Analysis: The resulting plot of fluorescence intensity versus wavelength is the emission

spectrum. The peak of this spectrum corresponds to the wavelength of maximum emission

(λem).
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Protocol 3: Relative Fluorescence Quantum Yield (Φf)
Determination
Objective: To determine the fluorescence quantum yield of ICG-amine relative to a known

standard.

Materials:

ICG-amine solution

A standard fluorophore with a known quantum yield in the same spectral region (e.g., IR-26

dye, Φf = 0.5% in 1,2-dichloroethane)

The same high-purity solvent for both sample and standard

UV-Vis-NIR spectrophotometer and spectrofluorometer

Matched quartz cuvettes

Methodology:

Solution Preparation: Prepare a series of dilutions for both ICG-amine and the standard in

the same solvent. The concentrations should be adjusted to yield absorbance values below

0.1 at the same excitation wavelength.

Absorbance Measurement: Measure the absorbance of each dilution for both the sample

and the standard at the chosen excitation wavelength.

Fluorescence Measurement: Using the spectrofluorometer with the same instrument settings

(excitation wavelength, slit widths), record the fluorescence emission spectrum for each

dilution of the sample and the standard.

Data Analysis:

Integrate the area under the emission curve for each spectrum to obtain the integrated

fluorescence intensity.
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Plot the integrated fluorescence intensity versus absorbance for both the sample and the

standard.

The quantum yield of the sample (Φf_sample) can be calculated using the following

equation: Φf_sample = Φf_std * (Slopesample / Slopestd) * (ηsample² / ηstd²) where

Φf_std is the quantum yield of the standard, Slope is the slope from the plot of integrated

fluorescence intensity versus absorbance, and η is the refractive index of the solvent (if

the same solvent is used, this term is 1).

Signaling Pathways and Experimental Workflows
While ICG-amine itself does not directly participate in intracellular signaling pathways in the

traditional sense, its primary utility lies in its ability to be conjugated to targeting moieties (e.g.,

antibodies, peptides) to visualize and track biological processes. The following diagrams

illustrate the logical workflow for creating and utilizing an ICG-amine-based imaging probe.
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Workflow for ICG-Amine Bioconjugation and Imaging

Probe Preparation

In Vivo Application

ICG-Amine

Conjugation Reaction

Targeting Biomolecule
(e.g., Antibody with -COOH)

Carbodiimide Activation
(e.g., EDC/NHS)

Purification
(e.g., Size Exclusion Chromatography)

Characterization
(Absorbance, Fluorescence)

Purified ICG-Biomolecule Probe

Validated Probe

Systemic Administration
(e.g., Intravenous Injection)

Probe Circulation & Distribution

Target Binding
(e.g., Tumor Antigen)

Near-Infrared
Fluorescence Imaging

Image Analysis & Quantification
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Logical Relationships in Spectral Characterization

Absorbance Measurement

Fluorescence Measurement

Absorption Spectrum

λ_abs (Excitation Wavelength)Beer-Lambert Plot
(Abs vs. Concentration)

Emission Spectrum

Excites

ε (Molar Extinction Coefficient)

Φ_f (Quantum Yield)

Influences Brightness λ_em (Emission Wavelength) Integrated Fluorescence Intensity

Used to Calculate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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